Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester is an organic compound with the molecular formula C9H9BrFNO. It is a derivative of benzenecarboximidic acid, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms at the 3rd and 4th positions, respectively, and an ethyl ester group is attached to the carboximidic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester typically involves the esterification of the corresponding benzenecarboximidic acid derivative. One common method is the reaction of 3-bromo-4-fluorobenzene with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzenecarboximidic acid derivatives.
Reduction: Formation of 3-bromo-4-fluoroaniline.
Oxidation: Formation of 3-bromo-4-fluorobenzoic acid.
Scientific Research Applications
Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
Benzenecarboximidic acid, 3-bromo-4-fluoro-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Benzenecarboximidic acid, 3-chloro-4-fluoro-, ethyl ester: Similar structure but with a chlorine atom instead of a bromine atom.
Benzenecarboximidic acid, 3-bromo-4-chloro-, ethyl ester: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
Benzenecarboximidic acid, 3-bromo-4-fluoro-, ethyl ester is unique due to the specific combination of bromine and fluorine substitutions on the benzene ring, which can influence its reactivity and biological activity. The ethyl ester group also provides distinct physicochemical properties compared to other ester derivatives .
Properties
Molecular Formula |
C9H9BrFNO |
---|---|
Molecular Weight |
246.08 g/mol |
IUPAC Name |
ethyl 3-bromo-4-fluorobenzenecarboximidate |
InChI |
InChI=1S/C9H9BrFNO/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
DQORQYHBDLXHNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.